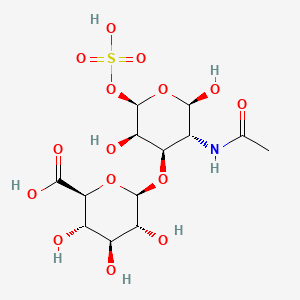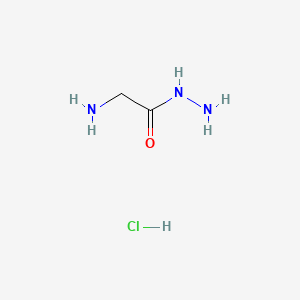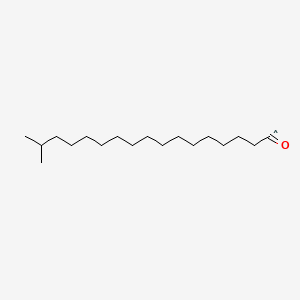![molecular formula C8H11NO2 B569608 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole CAS No. 123208-49-1](/img/structure/B569608.png)
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining pyrano and isoxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropanoic acid with resorcinol to form 7-hydroxychroman-4-one, which is then reacted with 2-methylbut-3-yn-2-ol. The resulting compound undergoes cyclization through a Claisen rearrangement by heating in dimethylformamide (DMF) to afford the desired pyrano[3,4-c]isoxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrano or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrano and isoxazole derivatives, such as:
- 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
Uniqueness
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
123208-49-1 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.181 |
Nombre IUPAC |
7,7-dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H11NO2/c1-8(2)7-6(3-4-10-8)5-11-9-7/h5H,3-4H2,1-2H3 |
Clave InChI |
KYVYEKPXKLUKCR-UHFFFAOYSA-N |
SMILES |
CC1(C2=NOC=C2CCO1)C |
Sinónimos |
7H-Pyrano[3,4-c]isoxazole,4,5-dihydro-7,7-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B569538.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)


